molecular formula C14H11NO2S B14471306 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one CAS No. 66078-77-1

3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one

Cat. No.: B14471306
CAS No.: 66078-77-1
M. Wt: 257.31 g/mol
InChI Key: PYCIQUWXEVUXII-UHFFFAOYSA-N
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Description

3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is a heterocyclic compound that features a thiophene ring fused to a benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one typically involves the formation of the thiophene ring followed by its fusion with the benzoxazinone structure. One common method is the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. For instance, its anti-microbial activity may be due to the inhibition of bacterial enzymes, while its anti-cancer properties could be attributed to the induction of apoptosis in cancer cells. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is unique due to its fused benzoxazinone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

66078-77-1

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)-1,4-benzoxazin-2-one

InChI

InChI=1S/C14H11NO2S/c1-2-9-7-8-12(18-9)13-14(16)17-11-6-4-3-5-10(11)15-13/h3-8H,2H2,1H3

InChI Key

PYCIQUWXEVUXII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3OC2=O

Origin of Product

United States

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